molecular formula C17H20F2N4O2 B6953503 4-(2,4-difluorophenoxy)-N-[(2-methylpyrazol-3-yl)methyl]piperidine-1-carboxamide

4-(2,4-difluorophenoxy)-N-[(2-methylpyrazol-3-yl)methyl]piperidine-1-carboxamide

Cat. No.: B6953503
M. Wt: 350.36 g/mol
InChI Key: DWIXVJPQCZUJGO-UHFFFAOYSA-N
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Description

4-(2,4-difluorophenoxy)-N-[(2-methylpyrazol-3-yl)methyl]piperidine-1-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a difluorophenoxy group, and a pyrazolylmethyl substituent. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-difluorophenoxy)-N-[(2-methylpyrazol-3-yl)methyl]piperidine-1-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials under controlled conditions.

    Introduction of the Difluorophenoxy Group: The difluorophenoxy group is introduced via a nucleophilic substitution reaction, where a suitable difluorophenol derivative reacts with the piperidine intermediate.

    Attachment of the Pyrazolylmethyl Group: The final step involves the coupling of the pyrazolylmethyl group to the piperidine ring, typically through a condensation reaction using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-difluorophenoxy)-N-[(2-methylpyrazol-3-yl)methyl]piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific functional groups are replaced by others under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(2,4-difluorophenoxy)-N-[(2-methylpyrazol-3-yl)methyl]piperidine-1-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2,4-difluorophenoxy)-N-[(2-methylpyrazol-3-yl)methyl]piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(2,4-difluorophenoxy)piperidine: Shares the difluorophenoxy group but lacks the pyrazolylmethyl substituent.

    N-[(2-methylpyrazol-3-yl)methyl]piperidine-1-carboxamide: Contains the pyrazolylmethyl group but lacks the difluorophenoxy group.

Uniqueness

4-(2,4-difluorophenoxy)-N-[(2-methylpyrazol-3-yl)methyl]piperidine-1-carboxamide is unique due to the combination of its functional groups, which impart specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-(2,4-difluorophenoxy)-N-[(2-methylpyrazol-3-yl)methyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F2N4O2/c1-22-13(4-7-21-22)11-20-17(24)23-8-5-14(6-9-23)25-16-3-2-12(18)10-15(16)19/h2-4,7,10,14H,5-6,8-9,11H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWIXVJPQCZUJGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)CNC(=O)N2CCC(CC2)OC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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